Glycyl-dl-serine
Overview
Description
Glycyl-dl-serine is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a dipeptide composed of glycine and serine amino acids, which can be synthesized through different chemical reactions. The compound has been explored for its ability to form complexes with metals, its role in biological systems, and its potential use in peptide synthesis.
Synthesis Analysis
The synthesis of dl-serine can be achieved through the interaction of formaldehyde with glycine in an alkaline aqueous solution containing catalytic amounts of copper sulfate. This single-step synthesis results in dl-serine along with a second ninhydrin-reactive substance . Additionally, dl-serine can be synthesized from glycerol through a process involving catalytic oxidation in the presence of ammonia, followed by reductive amination over an Ru-Pd/C catalyst . In another study, the synthesis of glycosylated polypeptides demonstrates the use of dl-serine in the synthesis of complex molecules, such as a 40-residue glycopeptide, through a repetitive peptide segment ligation strategy .
Molecular Structure Analysis
The molecular structure of glycyl-dl-serine has been studied in the context of its ability to form complexes with metals. For instance, the coordination selectivity of copper(II) with glycyl-dl-serine has been examined, revealing that the dipeptide can form binary and ternary complexes with copper(II) ions . An Au(III) complex of glycyl-S-serine has also been investigated using various spectroscopic techniques, indicating that the metal ion coordinates as a tridentate through the amino, amide nitrogen, and carboxylate oxygen groups .
Chemical Reactions Analysis
Glycyl-dl-serine is involved in various chemical reactions, particularly in the formation of complexes with metal ions. The coordination behavior of dipeptides like glycyl-dl-serine in their copper(II) binary and ternary complexes has been a focus of research, with studies showing the influence of side chain donor groups on complex formation . The compound's reactivity in substitution reactions has also been explored, such as the conversion of cysteine residues to serine residues in glycosylated polypeptides .
Physical and Chemical Properties Analysis
The physical and chemical properties of glycyl-dl-serine and its derivatives have been analyzed in several studies. For example, the stability of serine glycosides in acid and alkali has been determined to understand the influence of substituents on the amino and carboxyl groups of the serine moiety . The ESR study of copper(II)–glycyl-l-serine systems has provided insights into the formation constants and coordination modes of various species, contributing to the understanding of the compound's chemical behavior .
Scientific Research Applications
Protein Enzyme Inactivation Mechanism
- Glycyl-DL-serine is involved in studies exploring the mechanism of reversible inactivation of protein enzymes by formic acid. This research shows that glycyl-DL-serine can transform into O-formyl derivatives under certain conditions, which is significant for understanding enzyme inactivation mechanisms (Josefsson, 1966).
Thermodynamics and Buffer Potential
- The thermodynamic properties of glycyl-DL-serine, such as dissociation constants and thermodynamic quantities, have been investigated. This research is crucial for understanding how changes in the substituents on the α-carbon atom affect the dissociation of NH3+ in glycyl peptides and the suitability of these compounds as buffers in the physiological pH range (Naidoo & Sankar, 1998).
Hydrolysis Kinetics
- Studies on the hydrolysis kinetics of serine peptides, including glycyl-DL-serine, provide insights into the O → N migration in these peptides. This research contributes to the understanding of peptide interconversion and hydrolysis catalyzed by certain proteolytic enzymes (Hartmann & Heidberg, 1964).
Copper(II) Complex Formation
- Glycyl-DL-serine has been used in studies examining the coordination behavior in copper(II) binary and ternary complexes with dipeptides. These findings are significant for understanding the influence of side chain donor groups on complex formation (Shelke, 1983).
Synthesis of DL-Serine
- Research on the synthesis of DL-serine from glycerol explores new routes for the production of this and related amino acids, highlighting the potential for industrial synthesis (Kimura & Tsuto, 1993).
Peptide Synthesis and Racemization
- Studies on the synthesis of DL-serine peptides and the separation of diastereomers contribute to the broader understanding of peptide synthesis and the potential for racemization in these processes (Izumiya, Muraoka & Aoyagi, 1971).
Safety And Hazards
Glycyl-dl-serine should be handled in a well-ventilated place. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2,6H2,(H,7,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCRXDTUTZHDEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80988392 | |
Record name | N-(2-Amino-1-hydroxyethylidene)serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80988392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glycyl-Serine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028850 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Glycyl-dl-serine | |
CAS RN |
687-38-7, 7361-43-5, 82660-87-5, 2789-31-3 | |
Record name | Glycylserine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=687-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Glycyl-DL-serine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC524160 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC523194 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523194 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | NSC163326 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163326 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Amino-1-hydroxyethylidene)serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80988392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-glycyl-DL-serine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.630 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Glycyl-D,L-serine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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